(R)-tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (5R)-3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23F3N2O3/c1-13(2,3)23-12(22)20-6-4-14(5-7-20)9-19-11(21)8-10(14)15(16,17)18/h10H,4-9H2,1-3H3,(H,19,21)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCWQIAJCZUVEC-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)CC2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC(=O)C[C@H]2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101110774 | |
| Record name | 2,9-Diazaspiro[5.5]undecane-9-carboxylic acid, 3-oxo-5-(trifluoromethyl)-, 1,1-dimethylethyl ester, (5R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101110774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341192-03-7 | |
| Record name | 2,9-Diazaspiro[5.5]undecane-9-carboxylic acid, 3-oxo-5-(trifluoromethyl)-, 1,1-dimethylethyl ester, (5R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1341192-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,9-Diazaspiro[5.5]undecane-9-carboxylic acid, 3-oxo-5-(trifluoromethyl)-, 1,1-dimethylethyl ester, (5R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101110774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(R)-tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique spirocyclic structure. This compound incorporates both nitrogen and carbon atoms, contributing to its diverse biological activities. The exploration of its biological properties is crucial for understanding its potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and is characterized by a spirocyclic framework. Its structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₄N₂O₃ |
| Molecular Weight | 284.36 g/mol |
| CAS Number | 1031927-12-4 |
| Structural Features | Spirocyclic, Trifluoromethyl group |
Pharmacological Potential
Research indicates that compounds with similar structural features often exhibit a range of biological activities including:
- Antimicrobial Activity : Spirocyclic compounds have shown effectiveness against various pathogens.
- Anti-inflammatory Effects : These compounds may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis.
- Anticancer Properties : Some diazaspiro compounds have been reported to inhibit cancer cell proliferation through various mechanisms.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets such as enzymes and receptors. For instance, studies on related diazaspiro compounds suggest they may act as modulators of GABA_A receptors, influencing neurotransmission and potentially providing therapeutic effects in neurological disorders .
Case Studies and Research Findings
- Synthesis and Bioactivity Correlation :
- GABA_A Receptor Modulation :
- Inflammatory Pathway Inhibition :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric Counterparts
- (S)-tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate Key Difference: The (S)-enantiomer may exhibit altered receptor binding or metabolic pathways compared to the (R)-form. Synthesis: Similar methods (e.g., solid-phase microwave-assisted annulation ) but with chiral resolution steps. Application: Potential differences in cytotoxicity or ER stress activation, as seen in glioma models .
Positional Isomers and Substituent Variations
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 873924-08-4)
- Structure : 9-oxo instead of 3-oxo; azaspiro nitrogen at position 3 instead of 2.
- Properties :
- Use : Intermediate in peptide mimetics or kinase inhibitors.
tert-Butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 1198284-94-4)
Trifluoromethyl-Containing Analogs
Spirocyclic Systems with Alternative Functional Groups
tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride (CAS 1023301-88-3)
- Structure : Lacks oxo and trifluoromethyl groups.
- Properties :
tert-Butyl 7-methyl-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate
- Structure : Incorporates an oxygen atom (9-oxa) and methyl group.
- Synthesis: Achieved via zirconocene chloride-mediated coupling (yield: 32%) .
Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the molecular structure of this compound?
- Methodological Answer :
- X-ray crystallography is the gold standard for unambiguous structural confirmation. Use SHELX software (SHELXL/SHELXS) for refinement and validation of crystallographic data, especially for resolving stereochemistry and spirocyclic conformations .
- Complementary techniques : High-resolution NMR (¹H, ¹³C, ¹⁹F) to verify trifluoromethyl and tert-butyl groups, and mass spectrometry (HRMS) for molecular weight confirmation.
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- Handling : Avoid skin/eye contact and inhalation. Use gloves, face shields, and fume hoods. Electrostatic charge buildup should be mitigated (e.g., grounded equipment) .
- Storage : Refrigerate (2–8°C) in airtight containers under inert gas (e.g., nitrogen). Ensure storage areas are dry, well-ventilated, and away from ignition sources .
Q. How should researchers address accidental exposure or spills?
- Methodological Answer :
- Spill response : Isolate the area, use absorbent materials (e.g., sand), and avoid water to prevent dispersion. Collect residues in sealed containers for hazardous waste disposal .
- Exposure : For skin contact, wash immediately with water; for inhalation, move to fresh air and seek medical attention. Always reference Safety Data Sheets (SDS) for compound-specific protocols .
Advanced Research Questions
Q. How can structural contradictions between computational models and experimental data be resolved?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to optimize the molecular geometry and compare with X-ray results. Use SHELXL refinement to adjust torsion angles and validate hydrogen bonding or van der Waals interactions .
- Cross-check NMR coupling constants with predicted values from computational models to resolve stereochemical ambiguities.
Q. What experimental strategies mitigate decomposition during synthetic or catalytic reactions?
- Methodological Answer :
- Temperature control : Avoid exceeding 25°C during reactions to prevent thermal degradation. Monitor for decomposition products (e.g., CO, NOₓ) via gas chromatography-mass spectrometry (GC-MS) .
- Incompatibility testing : Pre-screen solvents/reagents (e.g., strong acids/bases) to avoid hazardous reactions. Use inert atmospheres (argon/nitrogen) for moisture-sensitive steps .
Q. How can researchers optimize the stereoselective synthesis of the (R)-enantiomer?
- Methodological Answer :
- Employ chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) to enhance enantiomeric excess (ee).
- Monitor reaction progress with chiral HPLC or polarimetry. Validate ee using X-ray crystallography if racemization is suspected during purification .
Critical Analysis of Evidence
- The SHELX system ( ) is indispensable for crystallographic refinement but requires expertise to resolve spirocyclic complexities.
- Safety guidelines ( ) emphasize rigorous handling protocols, though specific toxicity data for the target compound remains limited.
- Gaps in decomposition pathways () highlight the need for thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) in future studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
